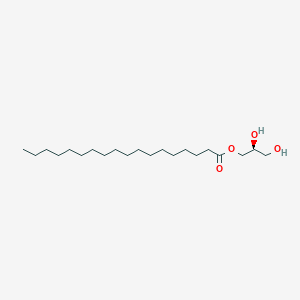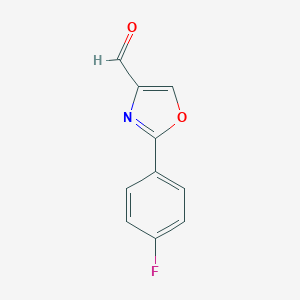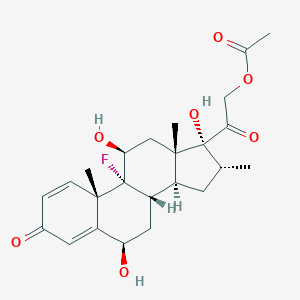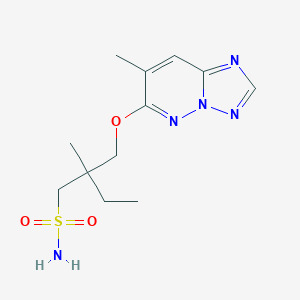
1-硬脂酰-sn-甘油
描述
1-硬脂酰-sn-甘油: 是一种单酰基甘油,属于甘油酯的一种,由一个脂肪酸链连接到甘油分子上。该化合物自然存在于各种生物系统中,在代谢过程中发挥着重要作用。
科学研究应用
1-硬脂酰-sn-甘油在科学研究中有着广泛的应用:
化学: 用作研究酯化和酯交换反应的模型化合物。
生物学: 研究其在脂类代谢和信号通路中的作用。
作用机制
1-硬脂酰-sn-甘油通过多种机制发挥作用:
抑制组蛋白脱乙酰酶 3 (HDAC3): 这会导致组蛋白乙酰化增加,影响基因表达,促进癌细胞凋亡.
抑制信号转导和转录激活因子 3 (STAT3): 这会降低 STAT3 的磷酸化和活性,导致生存基因表达减少,诱导凋亡.
激活蛋白激酶 C (PKC): 该酶在细胞生长、分化和凋亡中起着至关重要的作用.
生化分析
Biochemical Properties
1-Stearoyl-sn-glycerol interacts with various enzymes and proteins. It has been found to activate protein kinase C (PKC), a key regulator of signal transduction, cellular regulation, and tumor promotion . It also competitively binds to the Ras activator RasGRP .
Cellular Effects
In cellular processes, 1-Stearoyl-sn-glycerol plays a significant role. It has been shown to induce apoptosis in chronic myelogenous leukemia K562 cells by increasing Annexin V positive and caspase activation . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 1-Stearoyl-sn-glycerol exerts its effects through various mechanisms. It enhances histone H3 acetylation but decreases histone deacetylase (HDAC) activity and HDAC3 expression . It also inhibits the phosphorylation of STAT3, its DNA binding activity, and nuclear co-localization of HDAC3 and STAT3 .
Metabolic Pathways
1-Stearoyl-sn-glycerol is involved in several metabolic pathways. It is a key intermediate in lipid metabolism, activating protein kinase C (PKC) and other proteins that affect cell growth, development, survival, apoptosis, carcinogenesis, and metastasis .
准备方法
合成路线和反应条件: 1-硬脂酰-sn-甘油可以通过甘油与硬脂酸的酯化反应合成。 该反应通常需要催化剂,例如硫酸或对甲苯磺酸,并在回流条件下进行,以驱动反应完成 .
工业生产方法: 在工业环境中,1-硬脂酰-sn-甘油通常通过使用脂肪酶的酶法制备。 这些酶在温和条件下催化甘油与硬脂酸的酯化反应,提供了一种更环保、更高效的生产方法 .
化学反应分析
反应类型: 1-硬脂酰-sn-甘油会发生各种化学反应,包括:
水解: 该反应会断裂酯键,生成甘油和硬脂酸。
氧化: 该化合物可以被氧化生成硬脂酸和甘油衍生物。
酯交换反应: 该反应涉及将硬脂酰基与另一个脂肪酸基团交换.
常用试剂和条件:
水解: 通常使用氢氧化钠或盐酸水溶液在回流条件下进行。
氧化: 使用氧化剂如高锰酸钾或过氧化氢进行。
酯交换反应: 由脂肪酶或化学催化剂如甲醇钠催化.
主要生成物:
水解: 甘油和硬脂酸。
氧化: 硬脂酸和甘油衍生物。
酯交换反应: 不同的单酰基甘油,取决于所使用的脂肪酸.
相似化合物的比较
类似化合物:
1-棕榈酰-sn-甘油: 结构类似,但具有棕榈酰基而不是硬脂酰基。
1-油酰-sn-甘油: 含有油酰基,具有双键,使其不饱和。
1-亚油酰-sn-甘油: 含有亚油酰基,具有两个双键,使其多不饱和
独特性: 1-硬脂酰-sn-甘油的独特性在于其饱和的硬脂酰基,这影响了其物理性质和生物活性。 其饱和性使其比不饱和单酰基甘油更稳定,不易氧化 .
属性
IUPAC Name |
[(2S)-2,3-dihydroxypropyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBICKXHEKHSIBG-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309576 | |
| Record name | 1-O-Octadecanoyl-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | MG(18:0/0:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011131 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22610-61-3 | |
| Record name | 1-O-Octadecanoyl-sn-glycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22610-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-O-Octadecanoyl-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MG(18:0/0:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011131 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134659.png)

![(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134667.png)
![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-ol](/img/structure/B134668.png)
![4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B134669.png)
![Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide](/img/structure/B134671.png)


![(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(4-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B134674.png)
![2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid](/img/structure/B134681.png)

![[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate](/img/structure/B134684.png)
